molecular formula C10H18 B14428815 2-Methylbut-2-ene;penta-1,3-diene CAS No. 79586-89-3

2-Methylbut-2-ene;penta-1,3-diene

Cat. No.: B14428815
CAS No.: 79586-89-3
M. Wt: 138.25 g/mol
InChI Key: KLAJKQCMOYCTDK-UHFFFAOYSA-N
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Description

2-Methylbut-2-ene;penta-1,3-diene is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

79586-89-3

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

2-methylbut-2-ene;penta-1,3-diene

InChI

InChI=1S/C5H10.C5H8/c1-4-5(2)3;1-3-5-4-2/h4H,1-3H3;3-5H,1H2,2H3

InChI Key

KLAJKQCMOYCTDK-UHFFFAOYSA-N

Canonical SMILES

CC=CC=C.CC=C(C)C

Related CAS

26813-14-9

Origin of Product

United States

I. 2 Methylbut 2 Ene: Mechanistic Organic Chemistry and Synthetic Utility

Mechanistic Investigations of Electrophilic Addition Reactions

2-Methylbut-2-ene, an asymmetrical alkene, serves as a key substrate for investigating the principles of electrophilic addition reactions. The regiochemical and stereochemical outcomes of these reactions are dictated by the stability of the intermediates formed and the specific reaction pathway followed.

Carbocation Intermediates and Stability Influence on Regioselectivity (Markovnikov's Rule)

In electrophilic additions to 2-methylbut-2-ene, the initial step often involves the formation of a carbocation intermediate. The stability of this carbocation is paramount in determining the major product, a principle encapsulated by Markovnikov's rule. libretexts.orgsavemyexams.com This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) or other nucleophilic group attaches to the more substituted carbon. savemyexams.comquora.com

The underlying principle of Markovnikov's rule is the relative stability of carbocations. savemyexams.com Alkyl groups are electron-donating and stabilize the positive charge of a carbocation through an inductive effect. savemyexams.com Consequently, tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. savemyexams.com

When 2-methylbut-2-ene reacts with an electrophile like HBr, two potential carbocation intermediates can be formed. Protonation of the double bond can lead to either a tertiary carbocation or a secondary carbocation. libretexts.org The formation of the more stable tertiary carbocation is energetically favored, meaning the activation energy for this pathway is lower. libretexts.org As the formation of the carbocation is the rate-determining step, the reaction proceeds predominantly through the tertiary carbocation intermediate, leading to the Markovnikov product. libretexts.org

ReactantElectrophilePossible Carbocation IntermediatesStabilityMajor Product
2-Methylbut-2-eneH⁺Tertiary Carbocation, Secondary CarbocationTertiary > Secondary2-Bromo-2-methylbutane

Detailed Reaction Pathways and Rate-Determining Steps

The specific mechanism of an electrophilic addition reaction dictates the intermediates and the stereochemical outcome. Several key reactions of 2-methylbut-2-ene illustrate these detailed pathways.

The acid-catalyzed hydration of 2-methylbut-2-ene involves the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid. pearson.commasterorganicchemistry.com This reaction proceeds via a carbocation intermediate and follows Markovnikov's rule. masterorganicchemistry.comdoubtnut.com

The mechanism involves three key steps:

Protonation of the alkene: The pi electrons of the double bond attack a proton (H⁺) from the acid catalyst, forming the more stable tertiary carbocation. This is the rate-determining step. masterorganicchemistry.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. masterorganicchemistry.com

Deprotonation: A base (another water molecule) removes a proton from the oxonium ion, regenerating the acid catalyst and yielding the final alcohol product, 2-methylbutan-2-ol. shaalaa.comdoubtnut.com

It is important to note that because this reaction proceeds through a planar carbocation intermediate, it is not stereoselective. masterorganicchemistry.com

StepDescriptionIntermediate/Product
1Protonation of the C=C double bondTertiary Carbocation
2Nucleophilic attack by H₂OOxonium Ion
3Deprotonation2-Methylbutan-2-ol

Oxymercuration-demercuration is another method for the hydration of alkenes that follows Markovnikov's rule but avoids the formation of a free carbocation, thus preventing rearrangements. libretexts.orgwikipedia.org The reaction occurs in two steps: oxymercuration followed by demercuration. numberanalytics.com

In the first step, the alkene reacts with mercury(II) acetate (B1210297) in a mixture of water and tetrahydrofuran (B95107). The electrophilic mercury species adds to the double bond to form a cyclic mercurinium ion intermediate. libretexts.orgfiveable.mechemistrysteps.com This three-membered ring prevents carbocation rearrangements. libretexts.org Water then attacks the more substituted carbon of the mercurinium ion in an anti-addition fashion. chemistrysteps.comyoutube.com

The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄). libretexts.orgnumberanalytics.com This step replaces the mercury group with a hydrogen atom. wikipedia.org

ReagentIntermediateProductRegioselectivity
1. Hg(OAc)₂, H₂O/THFCyclic Mercurinium IonOrganomercury AlcoholMarkovnikov
2. NaBH₄-2-Methylbutan-2-ol-

The halogenation of 2-methylbut-2-ene, for instance with bromine (Br₂), in a protic solvent like methanol (B129727) (CH₃OH), proceeds through a cyclic bromonium ion intermediate. pearson.com The alkene's pi electrons attack one of the bromine atoms, displacing the other and forming a three-membered ring with a positive charge on the bromine. pearson.comquora.com

The protic solvent, acting as a nucleophile, then attacks the bromonium ion. pearson.com This attack occurs at the more substituted carbon atom, following a Markovnikov-type regioselectivity, due to the partial positive charge being better stabilized at this position. pearson.com The attack happens from the side opposite to the bromonium ion, resulting in an anti-addition of the bromine and the solvent molecule. pearson.com

ReagentSolventIntermediateProduct
Br₂CH₃OHBromonium Ion2-bromo-3-methoxy-2,3-dimethylbutane

The hydroboration-oxidation of 2-methylbut-2-ene is a two-step process that results in the anti-Markovnikov addition of water across the double bond. brainly.comvedantu.com

In the first step, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (THF), adds to the alkene. brainly.com The boron atom, being less electronegative, adds to the less substituted carbon of the double bond, while a hydrogen atom adds to the more substituted carbon. This occurs in a concerted, syn-addition manner. brainly.com

In the second step, the resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH). brainly.com The boron atom is replaced by a hydroxyl group, with retention of stereochemistry. brainly.com The final product is 3-methylbutan-2-ol. vedantu.com

StepReagentsIntermediateProductRegioselectivity
1. HydroborationBH₃/THFTrialkylborane-Anti-Markovnikov
2. OxidationH₂O₂, NaOH-3-Methylbutan-2-ol-

Stereochemical Outcomes and Diastereoselectivity in Addition Reactions

The stereochemistry of addition reactions to alkenes, such as 2-methylbut-2-ene, is dictated by the reaction mechanism. dalalinstitute.com Additions can proceed via syn-addition, where both new substituents add to the same face of the double bond, or anti-addition, where they add to opposite faces. chemistrysteps.commasterorganicchemistry.com The specific stereochemical outcome, whether syn, anti, or a mixture, is a critical aspect of the reaction mechanism. youtube.com

When an addition reaction to an alkene that has no stereogenic centers results in the formation of two new stereogenic centers, all four possible stereoisomers can be formed. chemistrysteps.com In such cases, the reaction is generally not stereoselective. chemistrysteps.com However, if a reactant already contains a stereocenter, the addition will lead to a pair of diastereomers, and the reaction may exhibit diastereoselectivity. stackexchange.com This selectivity arises because the transition states leading to the different diastereomers are themselves diastereomeric and thus have different energies. stackexchange.com The product that is formed more rapidly, via the lower energy transition state, will be the major product. stackexchange.com

The geometry of the alkene can also influence the diastereoselectivity of the addition. researchgate.net For instance, in the Lewis acid-catalyzed addition of prochiral allyl nucleophiles to chiral imines, the geometry of the alkene nucleophile can be selectively transferred to the newly formed carbon-carbon bond, controlling the stereochemistry of the product. researchgate.net

Catalytic Transformations of 2-Methylbut-2-ene

Catalytic Hydrogenation Processes and Product Selectivity

Catalytic hydrogenation of alkenes is a fundamental transformation that involves the addition of hydrogen across the double bond to yield a saturated alkane. libretexts.org This process is typically carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel. libretexts.org The reaction is exothermic, and the heat released, known as the heat of hydrogenation, provides a measure of the alkene's stability. libretexts.org More substituted alkenes, like 2-methylbut-2-ene, are generally more stable and have a lower heat of hydrogenation compared to less substituted alkenes. libretexts.org

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. youtube.com This facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms to the alkene. libretexts.orgyoutube.com Due to the spatial constraints of the catalyst surface, both hydrogen atoms typically add to the same face of the double bond, resulting in a syn-addition. libretexts.orgyoutube.com

Product selectivity in catalytic hydrogenation can be influenced by several factors, including the substrate structure and the nature of the catalyst. In competitive hydrogenations, the relative rates of reaction for different alkenes can be affected. For example, in a study involving pentene isomers over a Pd/alumina catalyst, the rate of hydrogenation was found to be in the order of cis-2-pentene (B165939) > 1-pentene (B89616) > trans-2-pentene. researchgate.net Homogeneous catalysts, such as Wilkinson's catalyst, can exhibit high chemoselectivity, preferentially hydrogenating less substituted double bonds in polyunsaturated substrates. youtube.com Furthermore, the selectivity of hydrogenation can be controlled by modifying the catalyst, as seen with Lindlar's catalyst, which is used to selectively hydrogenate alkynes to Z-alkenes. youtube.com

Acid-Catalyzed Isomerization and Dimerization Processes

In the presence of an acid catalyst, 2-methylbut-2-ene can undergo isomerization and dimerization. Acid-catalyzed isomerization involves the protonation of the double bond to form a carbocation intermediate. libretexts.org Subsequent deprotonation at a different position leads to a constitutional isomer. For instance, 2-methylbut-2-ene can isomerize to 2-methylbut-1-ene. taylorandfrancis.com This process is often a side reaction in other acid-catalyzed transformations, such as etherification. taylorandfrancis.com The isomerization can be performed using various acidic catalysts, including sulfonic acid resins and crystalline silicates, with reaction conditions tailored to the specific catalyst and desired product distribution. google.com

Acid-catalyzed dimerization of alkenes also proceeds through a carbocation intermediate. An initial protonation of an alkene molecule generates a carbocation, which can then act as an electrophile and attack a second alkene molecule. This forms a larger carbocation, which then loses a proton to form a dimer. The dimerization of 2-methylpropene, a related branched alkene, on an ion-exchange resin catalyst produces isooctene isomers. aalto.fi

Metal-Mediated Functionalization Reactions

Transition metal-catalyzed reactions provide powerful methods for the functionalization of alkenes. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. nih.gov One important class of reactions is the palladium-catalyzed 1,2-difunctionalization of alkenes, which allows for the introduction of two new functional groups across the double bond. rsc.orgrsc.org These reactions often employ a directing group to control the regioselectivity of the functionalization. rsc.orgrsc.org

The mechanism of these reactions often involves the formation of a palladacycle intermediate. mdpi.com For instance, in palladium-catalyzed allylation of unactivated alkenes, a directing group guides the palladium catalyst to a specific C-H bond, leading to the formation of a five-membered palladacycle. rsc.org This intermediate can then react with a coupling partner to afford the functionalized product. rsc.org The development of these methods has expanded to include a wide range of functionalizations, such as hydrofunctionalization, carboboration, and carboamination. rsc.orgrsc.org

Advanced Spectroscopic Analysis for Mechanistic Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of reaction intermediates, particularly carbocations. dalalinstitute.com The chemical shifts observed in ¹³C NMR spectra are highly sensitive to the electron density at the carbon atoms. dalalinstitute.com Carbocationic centers, being electron-deficient, exhibit significantly downfield chemical shifts compared to their neutral precursors. dalalinstitute.com For example, the tertiary carbon in the tert-butyl carbocation resonates at approximately 330 ppm, whereas the corresponding carbon in isobutane (B21531) appears at only 25.2 ppm. dalalinstitute.com

This technique has been crucial in studying carbocationic intermediates in superacid solutions, where they can be generated and observed as relatively stable species. dalalinstitute.com The development of techniques like Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR has further enabled the detection and structural identification of carbocations at very low concentrations, such as those formed on zeolite catalysts during reactions. rsc.org Two-dimensional ¹³C-¹³C correlation experiments, made feasible by DNP, allow for the determination of carbon connectivities within these transient species, providing detailed structural information. rsc.org NMR can also be used to monitor the progress of reactions and identify key intermediates in catalytic cycles. researchgate.net

Mass Spectrometry for Fragmentation Pattern Analysis and Ion Identification

Mass spectrometry is a critical analytical technique for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The pattern of these fragments provides a molecular fingerprint.

For 2-methylbut-2-ene , the molecular ion ([C₅H₁₀]•+) is observed at a mass-to-charge ratio (m/z) of 70. nist.gov The most abundant fragment ion, known as the base peak, appears at m/z 55. docbrown.info This prominent peak results from the loss of a methyl radical (•CH₃) from the molecular ion, a process driven by the formation of a stable allylic cation. docbrown.info Another significant fragment is observed at m/z 41, which corresponds to the loss of an ethyl radical (•C₂H₅). docbrown.info The loss of a single proton can also occur, yielding an ion at m/z 69. docbrown.info

Penta-1,3-diene also has a molecular weight of 68.12 g/mol , but its fragmentation pattern differs due to its conjugated diene structure. nih.gov The molecular ion peak for (E)-penta-1,3-diene is found at m/z 68. nist.gov The most significant fragment ion is typically observed at m/z 53, resulting from the loss of a methyl group. Another notable peak appears at m/z 39.

The table below summarizes the major ion fragments observed in the mass spectra of 2-methylbut-2-ene and (E)-penta-1,3-diene.

Compound Molecular Ion (M•+) (m/z) Base Peak (m/z) Other Key Fragments (m/z) Fragment Lost
2-Methylbut-2-ene705569, 41•CH₃, H•, •C₂H₅
(E)-Penta-1,3-diene685339•CH₃, •C₂H₅

This table is generated based on data from multiple sources. nist.govdocbrown.infodocbrown.infonist.gov

Computational Chemistry and Theoretical Insights

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. Quantum chemical calculations, such as Density Functional Theory (DFT), allow for the modeling of reaction pathways, the characterization of transition states, and the determination of energy barriers, offering insights that complement experimental findings.

A detailed chemical kinetic reaction mechanism has been developed to study the oxidation of 2-methyl-2-butene (B146552) . researchgate.net These studies focus on the crucial role of its allylic C-H bonds. The abstraction of a hydrogen atom from one of the allylic methyl groups leads to the formation of a resonance-stabilized allylic pentenyl radical. This radical's stability significantly influences subsequent reaction pathways. researchgate.net Computational models have shown that at high temperatures, 2-methyl-2-butene reacts rapidly, but the stability of the allylic radicals inhibits low-temperature reactivity, preventing behaviors like "cool flames" that are observed in some other hydrocarbons. researchgate.net

For penta-1,3-diene , DFT has been employed to analyze its electronic properties. researchgate.net Such calculations can determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key parameter, and studies on thiol-substituted (E)-penta-1,3-diene have shown that this gap can be tuned by applying an external electric field, decreasing from 2.39 eV to 1.5 eV as the field strength increases. researchgate.net This demonstrates how theoretical calculations can predict the modulation of a molecule's electronic behavior under different conditions.

Theoretical models are essential for understanding the electronic effects that govern molecular stability and reactivity. For alkenes and dienes, concepts like hyperconjugation and resonance are key.

Applications in Chemical Synthesis

Both 2-methylbut-2-ene and penta-1,3-diene serve as versatile building blocks in organic synthesis for creating more complex, functionalized molecules, including chiral compounds.

2-Methylbut-2-ene is frequently used as a scavenger for reactive species. For instance, it is employed to scavenge hypochlorous acid (HOCl) in the Pinnick oxidation, a reaction that converts aldehydes to carboxylic acids. wikipedia.org It also acts as a free-radical scavenger. wikipedia.org In the synthesis of fragrance and flavor compounds, 2-methylbut-2-ene can be dimerized to form diisoamylene, which is a precursor to C11 acetates used as flavoring agents. google.com Furthermore, it is a key starting material in the synthesis of antioxidants, such as 2-methyl-6-tert-amyl phenol, which is produced by reacting cresol (B1669610) with isoamylene. google.comgoogleapis.com The development of asymmetric reactions, such as those involving chiral auxiliaries or catalysts, allows for the conversion of simple alkenes into enantiomerically pure products. york.ac.ukresearchgate.net

Penta-1,3-diene is a valuable diene for Diels-Alder reactions, a powerful cycloaddition process for forming six-membered rings. google.com This reactivity makes it a precursor for a wide variety of cyclic and aromatic compounds. The stereochemistry of the diene is crucial, as it dictates the stereochemical outcome of the cycloaddition. nih.gov Given the importance of 1,3-diene motifs in natural products and pharmaceuticals, numerous stereoselective methods for their synthesis have been developed, including cross-coupling reactions and olefin metathesis. nih.gov

The utility of these compounds extends to large-scale industrial applications where they function as essential precursors to polymers and other fine chemicals.

2-Methylbut-2-ene (often referred to by its common name, isoamylene) is a significant chemical intermediate. A primary use is in the production of isoprene (B109036), which is the monomer for polyisoprene, a synthetic rubber. oecd.org It is also a key component, along with dienes like piperylene, in the copolymerization process to create tackifying resins. google.comgoogleapis.com These resins are characterized by low molecular weight and are used extensively in adhesives. google.com 2-Methylbut-2-ene is typically produced from the catalytic cracking of vacuum gas oil or by the dehydration of C₅ alcohols. google.comoecd.org

Penta-1,3-diene , commonly known as piperylene, is obtained as a byproduct of ethylene (B1197577) production from crude oil. wikipedia.org It is an important monomer used in the manufacturing of plastics, adhesives, and various resins. google.comwikipedia.org For example, petroleum resins are prepared by the cationic polymerization of piperylene, which is isolated from the C5 fraction of steam crackers. google.com These aliphatic hydrocarbon resins are valued for their good miscibility, adhesion, and water resistance, finding applications in pressure-sensitive adhesives, hot-melt coatings, and as additives for paints and inks. google.com

Ii. Penta 1,3 Diene: Stereoselective Synthesis, Advanced Reactivity, and Industrial Applications

Stereoselective Synthesis of Penta-1,3-diene and its Derivatives

The controlled synthesis of specific isomers of penta-1,3-diene and its substituted analogues is crucial for their application in targeted chemical synthesis. Methodologies for achieving this often rely on transition-metal-catalyzed reactions, specific dehydration routes, and olefination strategies. nih.gov

Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective construction of substituted 1,3-dienes. mdpi.comnih.gov These methods typically involve the reaction of pre-functionalized alkenyl partners with defined stereochemistry, ensuring control over the final product's geometry. nih.gov The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Several named cross-coupling reactions are powerful tools for this purpose:

Negishi Coupling: This reaction utilizes organozinc reagents, which exhibit excellent reactivity and functional group tolerance. acs.org Palladium- or nickel-catalyzed cross-coupling of alkylzinc reagents with alkenyl halides provides an effective route to diene synthesis. nih.govacs.org

Suzuki-Miyaura Coupling: Involving organoboron compounds, this reaction is another widely used method for C-C bond formation. nih.gov

Heck Reaction: This reaction enables the direct formation of dienes from an activated coupling partner and a vinylic C-H bond of a terminal olefin. mdpi.comnih.gov

Recent advancements have led to the development of three-component reactions that can construct highly substituted 1,3-dienes in a single step. For example, a palladium-catalyzed reaction of allenes, aryl iodides, and diazo compounds can furnish dienes as a single stereoisomer. mdpi.comnih.gov Similarly, a tetra-component reaction using a borylated dendralene, an organolithium reagent, and two different electrophiles allows for the regio- and stereoselective synthesis of multifunctional tetrasubstituted 1,3-dienes. nih.gov

The coupling of alkynes is another powerful strategy for preparing conjugated systems. nih.gov While often used to synthesize enynes, these methods highlight the versatility of transition metal catalysis (using Rh, Ru, Pd) in controlling regio- and stereoselectivity, principles that are applicable to diene synthesis. nih.govbohrium.com

Table 1: Overview of Selected Metal-Catalyzed Reactions for Diene Synthesis

Reaction TypeCatalyst System (Example)Key ReactantsProduct TypeReference
Negishi CouplingPd or Ni complexesAlkylzinc reagents, Alkenyl halidesSubstituted Dienes nih.govacs.org
Heck VinylationPalladium(II) complexesTerminal olefins, Activated partners (e.g., aryl halides)1,3-Diene derivatives mdpi.comnih.gov
Three-Component CouplingPalladium catalystsAllenes, Aryl iodides, Diazo compoundsSubstituted 1,3-Dienes mdpi.comnih.gov
Tetra-Component CouplingN/A (involves boronate complex)Borylated dendralenes, Organolithium reagents, ElectrophilesMultifunctional Tetrasubstituted 1,3-Dienes nih.gov

The catalytic dehydration of C5 diols, such as 2,3-pentanediol, presents a direct route to penta-1,3-diene. researchgate.net The design of the catalyst is critical for achieving high selectivity and yield. Lanthanum phosphate (B84403) (LaPO4) has been identified as an effective catalyst for the dehydration of 2,3-pentanediol, a compound that can be derived from bio-based 2,3-pentanedione. researchgate.net

Research has shown that a balance between the acid and base sites on the catalyst surface is essential for the on-purpose synthesis of 1,3-pentadiene (B166810). researchgate.net An optimized LaPO4 catalyst with an acid/base site ratio of 2.63 achieved a penta-1,3-diene yield as high as 61.5% at atmospheric pressure. researchgate.net The presence of Brønsted acid sites of weak or medium strength is crucial, as they favor the desired dehydration pathway while suppressing the pinacol (B44631) rearrangement side reaction. researchgate.net The dominant reaction mechanism is believed to be an E2 (bimolecular elimination) pathway, with contributions from E1 (unimolecular elimination) and E1cb (unimolecular elimination conjugate base) mechanisms. researchgate.net

Analogous studies on the dehydration of 1,3-butanediol (B41344) to butadiene over aluminosilicate (B74896) catalysts reinforce the importance of acid site density and strength. rsc.org In that system, a lower acid site density and the presence of medium-strength Brønsted acid sites were correlated with higher butadiene formation, providing insights applicable to C5 diol dehydration. rsc.org

Table 2: Performance of LaPO4 Catalyst in 2,3-Pentanediol Dehydration

CatalystAcid/Base RatioYield of 1,3-Pentadiene (%)Key FindingReference
LaPO4 (optimized)2.6361.5A balance between acid and base sites is required for optimal yield. researchgate.net
LaPO4 (general)VariesN/AWeak/medium strength Brønsted acid sites inhibit side reactions. researchgate.net

Olefination reactions provide a direct method for synthesizing 1,3-dienes from carbonyl compounds. mdpi.com The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) olefination, are common strategies that have been thoroughly investigated for this purpose. mdpi.com For instance, lithiated allylic phosphonates undergo efficient olefination with various aldehydes to produce terminal 1,3-dienes with high selectivity for the E-isomer. organic-chemistry.org A one-pot double olefination of diethyl (1-cyanoethyl)phosphonate has been used to create trifluoromethylated penta-(2Z,4E)-dienenitriles with exclusive stereoselectivity. rsc.org

Ene-yne metathesis is another powerful catalytic reaction for accessing the 1,3-diene structural motif. researchgate.netthieme.com This bond reorganization between an alkene and an alkyne is often catalyzed by ruthenium carbene complexes, such as the Grubbs catalyst. organic-chemistry.orgresearchgate.net This method can be performed as an intermolecular (cross-metathesis) or intramolecular reaction. thieme.com For example, the synthesis of 1,3-dienes from an alkyne and ethylene (B1197577) can be achieved using a ruthenium NHC carbene complex. organic-chemistry.org

Advanced Reaction Mechanisms

Understanding the reaction mechanisms of penta-1,3-diene is key to controlling product distributions in various chemical transformations. Isomerization and hydrogenation are two fundamental reaction classes that have been studied in detail.

The geometric isomerization between cis-penta-1,3-diene and trans-penta-1,3-diene can be achieved both thermally and catalytically.

Thermal Isomerization: In the gas phase, the thermal unimolecular cis-trans isomerization of cis-penta-1,3-diene can also occur. rsc.org This reaction is believed to proceed through the formation of a cyclobutene (B1205218) intermediate, although a competing biradical process cannot be entirely ruled out. rsc.org

DFT calculations on related 1,3-conjugated dienes catalyzed by ruthenium hydride complexes show that isomerization can proceed via alkene migratory insertion into the Ru-H bond, followed by σ-allyl ruthenium isomerization and β-H elimination steps. researchgate.net

The hydrogenation of a conjugated diene like penta-1,3-diene can lead to multiple products depending on which double bond is reduced and the mode of addition. The primary modes are 1,2-addition, 1,4-addition, and 3,4-addition. masterorganicchemistry.com

1,2-Addition: Hydrogen adds across the C1 and C2 positions, saturating the terminal double bond to yield pent-2-ene.

1,4-Addition: Hydrogen adds across the ends of the conjugated system (C1 and C4), breaking the two original π-bonds and forming a new, more stable internal π-bond between C2 and C3. This also yields pent-2-ene.

3,4-Addition: Hydrogen adds across the C3 and C4 positions, saturating the internal double bond to yield pent-1-ene.

The reaction proceeds via a resonance-stabilized allylic carbocation (or a metal-π-allyl intermediate in catalytic reactions) after the initial protonation or metal coordination. masterorganicchemistry.comnih.gov The regioselectivity is influenced by factors such as the catalyst, temperature, and substrate. Studies on the hydrogenation of 1,3-butadiene (B125203) on bimetallic Sn/Pt(111) alloy surfaces show that the addition of tin (Sn) can dramatically increase selectivity. princeton.edu The alloyed Sn weakens the bonding of the diene to the surface, suppresses deeper hydrogenation to butane, and promotes the selective formation of butene (the 1,4-addition product) with 100% selectivity. princeton.edu This principle of using bimetallic catalysts to control selectivity is directly applicable to the hydrogenation of penta-1,3-diene to selectively form pentenes.

Table 3: Products of Penta-1,3-diene Hydrogenation

Addition PathwayPositions of H AdditionAlkene Product
1,2-AdditionC1, C2Pent-2-ene
1,4-AdditionC1, C4Pent-2-ene
3,4-AdditionC3, C4Pent-1-ene

Electrophilic Addition to Conjugated Dienes: Regiochemical and Stereochemical Control

The electrophilic addition to conjugated dienes like penta-1,3-diene presents a more complex scenario than with isolated alkenes, primarily due to the formation of resonance-stabilized allylic carbocation intermediates. pressbooks.publibretexts.orglibretexts.org This complexity often leads to a mixture of products resulting from both 1,2- and 1,4-addition. pressbooks.publibretexts.org The regiochemistry and stereochemistry of these reactions are influenced by factors such as the structure of the diene, the nature of the electrophile, reaction temperature, and solvent. libretexts.org

For an unsymmetrical diene like penta-1,3-diene, the initial protonation by an electrophile (e.g., HBr) must be considered at both double bonds to determine the most stable carbocation intermediate. chemistrysteps.com Protonation will preferentially occur at a position that generates a resonance-stabilized allylic carbocation. libretexts.orgchemistrysteps.com The subsequent attack by the nucleophile (e.g., Br⁻) can then occur at either of the electron-deficient carbons in the allylic system, leading to the 1,2- and 1,4-adducts. pressbooks.publumenlearning.com

A key principle governing the product distribution is the concept of kinetic versus thermodynamic control. libretexts.orglumenlearning.com

Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. This is often the 1,2-adduct due to the "proximity effect," where the nucleophile attacks the carbocation carbon closest to its initial position. libretexts.orgchemistrysteps.com

Thermodynamic Control: At higher temperatures, the reaction reaches equilibrium, and the most stable product, the thermodynamic product, predominates. This is typically the 1,4-adduct, which often has a more substituted and therefore more stable double bond. libretexts.orglumenlearning.com

The stereochemistry of the addition is also a critical consideration. The formation of a carbocation intermediate, which is sp²-hybridized and planar, allows for the nucleophile to attack from either face, potentially leading to a racemic mixture if a new stereocenter is formed. chemistrysteps.com

Table 1: Regio- and Stereochemical Outcomes in Electrophilic Addition to Penta-1,3-diene

ReactantConditionsMajor Product(s)Minor Product(s)Controlling Factor
Penta-1,3-diene + HBrLow Temperature1,2-adduct1,4-adductKinetic Control
Penta-1,3-diene + HBrHigh Temperature1,4-adduct1,2-adductThermodynamic Control

Radical-Mediated Transformations and Reaction Pathways

In addition to electrophilic additions, conjugated dienes such as penta-1,3-diene readily undergo radical-mediated transformations. libretexts.orgpharmaguideline.com These reactions proceed through different mechanisms than their electrophilic counterparts and often lead to distinct product distributions. firsthope.co.in A common feature of radical addition to conjugated dienes is the predominant formation of the 1,4-adduct. lumenlearning.compharmaguideline.comramauniversity.ac.in

The general mechanism for a radical addition, for instance with HBr in the presence of peroxides, involves three main stages: firsthope.co.in

Initiation: A radical initiator, such as a peroxide, homolytically cleaves to form alkoxy radicals. These radicals then react with HBr to generate a bromine radical (Br•). firsthope.co.in

Propagation: The bromine radical adds to one of the terminal carbons of the conjugated diene. firsthope.co.in This addition generates a resonance-stabilized allylic radical. This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, which continues the chain reaction. firsthope.co.in

Termination: The reaction ceases when radicals combine with each other. firsthope.co.in

Recent advancements have highlighted the use of visible-light photoredox catalysis to initiate radical transformations of 1,3-dienes, allowing for a wide range of functionalizations under mild conditions. cjcatal.com These methods have enabled novel carbon-carbon and carbon-heteroatom bond formations. cjcatal.com

Elimination Mechanisms (E1, E2, E1cb) in Dehydration Processes

The synthesis of conjugated dienes like penta-1,3-diene can be achieved through the dehydration of appropriate alcohols. byjus.comvaia.com This elimination reaction can proceed through various mechanisms, including E1, E2, and E1cb, depending on the substrate structure and reaction conditions.

The acid-catalyzed dehydration of alcohols is a common method for producing alkenes and can be extended to form conjugated dienes. byjus.comvaia.com This process typically follows a three-step mechanism:

Protonation of the alcohol: The hydroxyl group is protonated by an acid to form a good leaving group (water). byjus.comvaia.com

Formation of a carbocation: The protonated alcohol departs, generating a carbocation. The stability of this carbocation is a key factor, with tertiary and secondary carbocations being more stable and forming more readily than primary ones. byjus.comunacademy.com This step is often the rate-determining step. byjus.comunacademy.com

Deprotonation: A base removes a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond. byjus.comvaia.com

In the context of forming penta-1,3-diene, a precursor alcohol could undergo dehydration where the initial carbocation can rearrange to form a more stable, resonance-stabilized allylic cation before deprotonation.

While the E1 mechanism involving a carbocation intermediate is common for secondary and tertiary alcohols, primary alcohols may undergo dehydration via an E2 mechanism to avoid the formation of an unstable primary carbocation. unacademy.com The E2 mechanism is a concerted, one-step process where a base removes a proton simultaneously as the leaving group departs. ramauniversity.ac.in

Recently, novel methods for the highly regio- and stereoselective dehydration of allylic alcohols to form conjugated dienes have been developed. nih.gov One such method utilizes a tBuOK/potassium 2,2-difluoroacetate system to achieve a 1,4-syn-dehydration, demonstrating excellent control over the geometry of the resulting diene. nih.gov

Cycloaddition Chemistry of Penta-1,3-diene

Diels-Alder Reactions: Regioselectivity and Application of Frontier Molecular Orbital (FMO) Theory

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition for the synthesis of six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted fashion. wikipedia.org When both the diene and dienophile are unsymmetrical, as would be the case in many reactions involving penta-1,3-diene, the issue of regioselectivity arises. masterorganicchemistry.com

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the regioselectivity of Diels-Alder reactions. wikipedia.orgmit.edumit.edu The theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mit.eduucsb.eduacs.org The reaction proceeds in a way that allows for the best overlap between the orbitals with the largest coefficients. chemtube3d.com

For a typical "normal-demand" Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the primary interaction is between the diene's HOMO and the dienophile's LUMO. ucsb.edu The regioselectivity can be predicted by matching the atoms with the largest orbital coefficients in these two frontier orbitals. chemtube3d.com

For a 1-substituted diene, the major product is typically the "ortho" (1,2) isomer. masterorganicchemistry.com

For a 2-substituted diene, the major product is generally the "para" (1,4) isomer. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is also highly specific, with the stereochemistry of the dienophile being retained in the product. libretexts.org Furthermore, the reaction often favors the formation of the endo product due to secondary orbital interactions that stabilize the transition state. libretexts.org

[4+1] and [2+2] Cycloadditions: Scope, Catalysis, and Stereocontrol

Beyond the classic [4+2] Diels-Alder reaction, penta-1,3-diene can participate in other modes of cycloaddition, notably [4+1] and [2+2] cycloadditions.

[4+1] Cycloadditions: These reactions involve the combination of a 1,3-diene with a one-atom component to form a five-membered ring. nih.gov While pericyclic [4+1] cycloadditions are often electronically forbidden, transition metal catalysis can enable these transformations. nih.gov For instance, dinickel complexes have been shown to catalyze the [4+1] cycloaddition of 1,3-dienes with vinylidene equivalents, which are generated from 1,1-dichloroalkenes. nih.gov Another example is the copper(II)-catalyzed reaction of 1,3-dienes with nitrene precursors to yield 3-pyrrolines, where the reaction proceeds through aziridination followed by ring expansion. nih.gov

[2+2] Cycloadditions: These reactions between a diene and an alkene form a four-membered cyclobutane (B1203170) ring. nih.gov Photochemical [2+2] cycloadditions are a powerful tool for creating strained four-membered rings. nih.govlibretexts.org While direct photoexcitation of dienes often requires high-energy UV light, the use of visible-light-absorbing transition metal photosensitizers allows these reactions to proceed under milder conditions, making them more compatible with sensitive functional groups. nih.gov These reactions can provide access to versatile vinylcyclobutane products. nih.gov Catalysis, often with copper complexes, can also facilitate [2+2] photocycloadditions of non-conjugated imines and alkenes to produce azetidines. researchgate.net

1,2-Dioxygenation Reactions: Site and Regioselectivity Investigations

The dioxygenation of 1,3-dienes is a challenging transformation due to the potential for multiple reaction pathways, leading to issues with site selectivity (which double bond reacts) and regioselectivity (1,2- vs. 1,4-addition). acs.orgnih.gov

Recent research has led to the development of mild, metal-free methods for the 1,2-dioxygenation of 1,3-dienes. acs.orgnih.gov One such method employs TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and carboxylic acids. acs.orgnih.gov This reaction demonstrates excellent site- and regioselectivity, exclusively forming the 1,2-addition product. acs.orgnih.gov The proposed mechanism involves the disproportionation of TEMPO driven by the carboxylic acid to form a TEMPO oxoammonium ion. acs.orgnih.gov This electrophilic species is then attacked by the 1,3-diene, leading to a carbocation intermediate that is trapped by the carboxylate to yield the 1,2-dioxygenated product. acs.orgnih.gov

Competition experiments have shown that electron-rich alkenes can be more reactive towards 1,2-dioxygenation than electron-neutral 1,3-dienes under these conditions. acs.orgnih.gov However, when an electron-neutral diene is reacted with an electron-neutral alkene, the diene reacts preferentially. acs.orgnih.gov

Furthermore, the catalytic epoxidation of conjugated dienes has been studied using manganese-salen complexes. rsc.org These catalysts generally show a preference for epoxidizing the less substituted double bond of the diene, with the regioselectivity being dependent on the terminal oxidant used. rsc.org

Comparative Reactivity in Cycloadditions with Other Dienes

The reactivity of penta-1,3-diene in cycloaddition reactions, particularly Diels-Alder reactions, is influenced by its structure and the nature of the dienophile. When compared to other C5 dienes, its reactivity can vary significantly. For instance, in thermal cycloaddition reactions involving a mixture of C5 conjugated dienes, cyclopentadiene (B3395910) (CPD) self-dimerization is the predominant reaction. researchgate.net The codimerization of cyclopentadiene with trans-1,3-pentadiene occurs, but the activation energies for the dimerization of acyclic C5 dienes like pentadiene are notably higher (by 20-40 kJ/mol) than that of cyclopentadiene dimerization. researchgate.net

The codimerization reactivity of various dienes with cyclopentadiene at 120 °C follows the order: isoprene (B109036) > cis-1,3-pentadiene (B74190) > trans-1,3-pentadiene. researchgate.net This indicates that the stereochemistry of the pentadiene molecule plays a crucial role in its reactivity. The self-dimerization of trans-1,3-pentadiene is also observed to be relatively slow compared to the self-dimerization of cyclopentadiene and isoprene. researchgate.net

Computational studies on cycloadditions involving substituted tropones and cyclopentadiene have shown that the presence and position of electron-withdrawing groups on the diene or dienophile can significantly alter the reaction pathways and activation barriers. rsc.org While not directly involving penta-1,3-diene, these studies highlight the principle that substituent effects are critical in determining the comparative reactivity in cycloadditions. For instance, the substitution of a tropone (B1200060) with methyl esters leads to lower transition state free energy barriers and a greater number of possible pericyclic reaction pathways when reacting with cyclopentadiene. rsc.org These findings suggest that the reactivity of penta-1,3-diene in cycloadditions can be tuned by appropriate substitution on either the diene or the reacting dienophile.

Computational and Theoretical Investigations

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the outcomes of pericyclic reactions, including the cycloadditions of penta-1,3-diene. slideshare.netwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org In a typical Diels-Alder reaction, the interaction between the HOMO of the diene (penta-1,3-diene) and the LUMO of the dienophile governs the reaction's feasibility and stereoselectivity. libretexts.org

The energy gap between the interacting HOMO and LUMO is a key determinant of reactivity; a smaller energy gap generally leads to a faster reaction. The symmetries of the frontier orbitals must also allow for constructive overlap to form the new sigma bonds. libretexts.org For a thermal [4+2] cycloaddition, the symmetry of the diene's HOMO and the dienophile's LUMO are such that a suprafacial interaction is symmetry-allowed and leads to the formation of the cyclohexene (B86901) ring. libretexts.org

FMO theory can also predict regioselectivity in reactions with unsymmetrical dienes and dienophiles. The coefficients of the atomic orbitals in the HOMO and LUMO indicate the sites of greatest electron density and deficiency, respectively, predicting which atoms will preferentially form bonds. While powerful, FMO theory has its limitations and may not accurately predict reactivity in all cases, especially when factors other than orbital energies, such as steric effects or complex electronic interactions, are significant. slideshare.netnih.gov

Table 1: Key Concepts of FMO Theory in Cycloadditions
ConceptDescriptionRelevance to Penta-1,3-diene Cycloadditions
HOMO-LUMO InteractionThe primary orbital interaction driving the reaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa). wikipedia.orgPredicts the feasibility of a Diels-Alder reaction between penta-1,3-diene and a given dienophile.
Energy GapThe energy difference between the interacting HOMO and LUMO. A smaller gap generally corresponds to higher reactivity. researchgate.netHelps in comparing the relative rates of reaction of penta-1,3-diene with different dienophiles.
Orbital SymmetryThe symmetry of the interacting orbitals must allow for constructive (in-phase) overlap for bond formation to occur. libretexts.orgExplains why the [4+2] cycloaddition of penta-1,3-diene proceeds thermally in a suprafacial manner.
Orbital CoefficientsThe magnitude of the atomic orbital coefficients in the HOMO and LUMO can be used to predict the regioselectivity of the reaction.Predicts the preferred regioisomer when penta-1,3-diene reacts with an unsymmetrical dienophile.

Molecular Electron Density Theory (MEDT) offers a more recent framework for analyzing chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comlse.ac.uk This theory has been applied to understand the mechanisms of various organic reactions, including the polar Diels-Alder reactions that penta-1,3-diene can undergo.

MEDT analyzes the global electron density transfer (GEDT) at the transition state. luisrdomingo.com A clear correlation has been found between the reduction of activation energies and the increase in the polar character of the reaction, as measured by the GEDT. luisrdomingo.com For polar Diels-Alder reactions, the theory suggests that the more favorable the nucleophilic/electrophilic interaction between the diene and dienophile, the lower the activation energy. luisrdomingo.com

In some cases, the presence of strong electron-releasing groups on the diene can change the mechanism from a concerted, one-step process to a two-step mechanism involving a zwitterionic intermediate. luisrdomingo.com MEDT provides a powerful tool to analyze these mechanistic pathways by examining the changes in electron density along the reaction coordinate. This approach moves beyond the static picture of frontier orbitals to a more dynamic view of electron density redistribution during bond formation. mdpi.com

Role in Advanced Materials and Fine Chemical Synthesis

Penta-1,3-diene is a valuable monomer in the field of polymer science, primarily derived from the steam cracking of naphtha. nih.gov It can be polymerized through various methods, including cationic, anionic, and coordination polymerization, to produce a range of polymers with diverse properties. nih.govuni-konstanz.de

Cationic polymerization of penta-1,3-diene can yield solid polymers with applications as C5 petroleum resins, which are widely used as adhesives. nih.govresearchgate.net Anionic polymerization, on the other hand, offers a high degree of control over the polymer architecture, allowing for the synthesis of multi-block copolymers, random rubbers, and other complex structures. nih.gov This living polymerization technique enables the production of materials like thermoplastic elastomers. uni-konstanz.de

The microstructure of polypentadiene (the polymer of penta-1,3-diene) can be controlled through the choice of catalyst system. Different catalysts can favor the formation of 1,4-cis, 1,4-trans, 1,2-cis, or 1,2-trans units within the polymer chain, each imparting different physical properties to the final material. researchgate.net For example, stereospecific catalytic systems based on neodymium trichloride (B1173362) have been used to produce polypentadiene with a mixed microstructure. researchgate.net The ability to tailor the polymer structure at this level is crucial for developing materials with specific performance characteristics for various industrial applications.

Table 2: Polymerization Methods of Penta-1,3-diene and Their Applications
Polymerization MethodKey FeaturesPrimary ApplicationsReferences
Cationic PolymerizationSimple, but less controlled.C5 Petroleum Resins (Adhesives) nih.govresearchgate.net
Anionic PolymerizationLiving polymerization, high control over architecture.Thermoplastic Elastomers, Multi-block Copolymers nih.govuni-konstanz.de
Coordination PolymerizationControl over stereoselectivity (cis/trans, 1,2/1,4).Specialty Rubbers, Tailored Polymers researchgate.netscispace.com

The 1,3-diene motif is a fundamental building block in organic synthesis, present in numerous natural products and biologically active molecules. researchgate.netnih.gov Due to their versatile reactivity, conjugated dienes like penta-1,3-diene are employed in a variety of synthetic transformations to construct complex molecular architectures. researchgate.netunito.it

Dienes are particularly valued for their participation in cycloaddition reactions, hydrofunctionalizations, and difunctionalizations, which allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The stereochemistry of the resulting products is often dependent on the geometry of the starting diene, making stereoselective synthesis of dienes a critical area of research. nih.gov

Metalated 1,3-dienes have proven to be versatile intermediates for preparing a wide array of linear and cyclic compounds. unito.it For example, 1-lithio-1,3-dienes can react with various electrophiles to create functionalized dienes, which can then be further transformed into more complex structures like α,β-unsaturated ketones. unito.itiupac.org The ability to use penta-1,3-diene and its derivatives in these transformations makes it a valuable precursor for the synthesis of fine chemicals and pharmacologically relevant compounds. The 1,3-diene framework is key to the structure of many natural products, including certain vitamins and potent cytotoxic agents, highlighting the importance of dienes as synthetic targets. nih.gov

Iii. Comparative and Interdisciplinary Research Themes in C5 Hydrocarbon Chemistry

Comparative Reactivity and Selectivity in Alkenes vs. Conjugated Dienes

The structural difference between isolated and conjugated double bonds directly influences the stability of reactive intermediates, thereby governing the regioselectivity and the nature of the products formed.

Electrophilic addition reactions are a hallmark of unsaturated hydrocarbons, but the pathways diverge significantly between alkenes and conjugated dienes.

For an unsymmetrical alkene like 2-methyl-2-butene (B146552) , the addition of a Brønsted acid, such as hydrogen chloride (HCl), follows a predictable course dictated by Markovnikov's rule. msu.edu The initial protonation of the double bond occurs in a way that generates the most stable carbocation intermediate. In this case, protonation at the C2 carbon yields a highly stable tertiary carbocation at C3. The subsequent rapid attack by the chloride anion on this carbocation leads to the formation of a single major product: 2-chloro-2-methylbutane. msu.edulibretexts.org The reaction proceeds through a clear, regioselective pathway due to the significant stability difference between the possible carbocation intermediates. pearson.commasterorganicchemistry.com

In stark contrast, the electrophilic addition of an equivalent of HCl or HBr to a conjugated diene like 1,3-pentadiene (B166810) is more complex. youtube.com The initial protonation of one of the double bonds generates a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This delocalized cation has positive charge distributed across two carbon atoms. For 1,3-pentadiene, protonation at C1 leads to an allylic carbocation with positive charge shared between C2 and C4. The nucleophile (e.g., bromide) can then attack either of these electrophilic centers, resulting in two different products: the 1,2-adduct and the 1,4-adduct. libretexts.orgmasterorganicchemistry.com

The distribution of these products is often dependent on the reaction conditions. libretexts.org

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. This is typically the 1,2-addition product, as the nucleophile attacks the carbon atom that is closer to the site of initial protonation and often bears a greater share of the positive charge in the transition state. masterorganicchemistry.comlibretexts.orgutk.edu

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. An equilibrium is established, which favors the formation of the most stable product. youtube.com This is often the 1,4-addition product, which typically has a more substituted (and thus more stable) internal double bond. masterorganicchemistry.comyoutube.com

This dichotomy between kinetic and thermodynamic control is a defining characteristic of electrophilic additions to conjugated dienes, a complexity not observed in the straightforward addition to simple alkenes like 2-methyl-2-butene. libretexts.org

Table 1: Electrophilic Addition Products

ReactantReagentConditionsMajor Product(s)Key Intermediate
2-Methyl-2-buteneHClStandard2-Chloro-2-methylbutaneTertiary Carbocation
1,3-PentadieneHBrLow Temperature (Kinetic Control)3-Bromo-1-pentene (1,2-adduct)Allylic Carbocation
High Temperature (Thermodynamic Control)5-Bromo-2-pentene (1,4-adduct)

The distinct electronic structures of alkenes and conjugated dienes also lead to different opportunities in catalytic functionalization, where metal catalysts can orchestrate highly selective transformations.

For 2-methyl-2-butene , catalytic reactions typically involve the functionalization of its single double bond. Catalytic hydrogenation, for example, readily reduces the alkene to 2-methylbutane. Another industrially relevant reaction is etherification with alcohols like ethanol, catalyzed by acidic resins, to produce fuel oxygenates such as tert-amyl ethyl ether (TAEE). researchgate.net These reactions are generally limited to the two carbons of the double bond.

1,3-Pentadiene , with its conjugated system, offers a richer landscape for catalytic reactions. Transition metal catalysts, particularly those based on nickel, palladium, copper, and iron, can selectively promote 1,4-functionalization. nih.govacs.orgacs.org This mode of reactivity is unique to conjugated dienes and allows for the installation of functional groups at the termini of the diene system. Examples include:

Hydrofunctionalization: Catalytic addition of a hydrogen atom and another functional group across the diene. This includes processes like hydrocyanation, hydroamination, and hydroalkylation, which provide access to valuable allylic compounds. nih.govresearchgate.net

Difunctionalization: The addition of two new functional groups across the diene system. Palladium-catalyzed difunctionalization, for instance, can proceed via a π-allyl palladium intermediate that is susceptible to nucleophilic attack, enabling the synthesis of complex allylic structures. researchgate.net

Hydrosilylation and Hydroboration: Iron-catalyzed 1,4-hydrosilylation or hydroboration of 1,3-dienes can produce synthetically useful allyl silanes and allylboronic esters with high regioselectivity and stereoselectivity for the (E)-alkene isomer. acs.org

These catalytic systems often employ specialized ligands that can tune the selectivity of the reaction, directing it towards either 1,2- or 1,4-addition, a level of control that is less complex for simple alkenes. acs.org

Synergistic Approaches in Synthetic Methodology

To harness the reactivity of these C5 building blocks for the synthesis of more complex molecules, chemists have developed sophisticated catalytic strategies that enhance selectivity and efficiency.

The use of multiple catalysts in a single reaction vessel can enable transformations that are not possible with a single catalyst, leading to improved performance. These systems can consist of two or more catalysts that work either in concert or sequentially. For instance, a highly enantioselective three-component coupling of 1,3-butadiene (B125203) with alkyl halides and aldehydes has been achieved using a bimetallic Cr/Co catalysis system. acs.org This approach allows for the direct construction of complex chiral homoallylic alcohols from simple feedstocks. Similarly, multifunctional catalysts, such as a combination of a PdZn/ZrO₂ catalyst for CO₂ hydrogenation to methanol (B129727) and a SAPO-34 zeolite for methanol-to-hydrocarbon conversion, demonstrate the power of combining catalytic functions to drive a reaction towards a desired product like propane. acs.org These principles are applicable to the selective functionalization of C5 dienes and alkenes, where one catalyst might activate the hydrocarbon while another activates a coupling partner, leading to high selectivity and yield under mild conditions.

Tandem or cascade reactions are one-pot processes involving two or more sequential bond-forming events, offering high atom and step economy. Conjugated dienes like 1,3-pentadiene are excellent substrates for such sequences. The Diels-Alder reaction is a classic example, where a diene reacts with a dienophile to form a cyclohexene (B86901) ring, a reaction that can be the first step in a longer cascade sequence for natural product synthesis. numberanalytics.com More advanced strategies involve transition-metal-catalyzed tandem reactions. For example, a three-component cascade involving an unactivated alkyl bromide, a diene, and a nucleophile can be initiated by a metal catalyst, leading to the rapid assembly of complex molecular architectures. acs.org The reaction of phenylmanganese carbonyl with 1,3-pentadiene initiates a sequence involving insertion and decarbonylation to form complex organometallic structures, showcasing how dienes can participate in multi-step organometallic transformations. rsc.org

Advanced Analytical and Computational Techniques in Mechanistic Research

Understanding the intricate mechanisms of the reactions involving 2-methyl-2-butene and 1,3-pentadiene is crucial for the development of new and improved synthetic methods. This requires a combination of advanced analytical and computational tools.

Experimental studies often employ a range of techniques to probe reaction pathways. Kinetic analyses, such as those performed in jet-stirred reactors or shock tubes for the oxidation of 2-methyl-2-butene, provide crucial data on reaction rates and the formation of intermediates and products over time. acs.orguniversityofgalway.ie Deuterium labeling experiments are invaluable for tracking the path of atoms through a reaction, as demonstrated in studies clarifying the preference for 1,2-addition in electrophilic additions to dienes. utk.edu In-situ spectroscopic methods, including NMR and IR, allow for the direct observation of reactive intermediates and catalyst resting states, providing a window into the catalytic cycle.

Complementing these experimental approaches, computational chemistry has become an indispensable tool. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be used to:

Map potential energy surfaces for reaction pathways.

Calculate the structures and energies of transition states and intermediates.

Explain the origins of selectivity (regio-, chemo-, and stereo-).

Predict the outcomes of reactions and guide the design of new catalysts and experiments.

For example, computational studies can rationalize why the 1,4-addition product in diene reactions is thermodynamically more stable or why a particular ligand on a metal catalyst steers a reaction towards a specific regioisomeric product. The synergy between these advanced experimental and computational techniques provides a deep, molecular-level understanding of the chemical behavior of C5 hydrocarbons.

Spectroscopic Probes for Real-time Monitoring and Intermediate Identification

The elucidation of complex reaction pathways involving C5 hydrocarbons relies heavily on sophisticated spectroscopic techniques capable of real-time monitoring and the identification of transient species. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are fundamental tools in this endeavor.

For 2-methylbut-2-ene, IR spectroscopy provides a unique "fingerprint" that allows for its identification and can be used to track its concentration during a reaction. docbrown.info The characteristic absorption band for its C=C double bond appears at approximately 1660 cm⁻¹, while the 1500 to 400 cm⁻¹ range offers a unique pattern of overlapping vibrations for definitive identification. docbrown.info Similarly, ¹H NMR spectroscopy is invaluable for structural elucidation and can distinguish between isomers based on chemical shifts and spin-spin coupling patterns. docbrown.info Mass spectrometry complements these techniques by providing information on the molecular weight and fragmentation patterns of the parent molecule and its reaction products. docbrown.info

A landmark study on the oxidation of 2-methyl-2-butene showcases the power of these techniques in identifying intermediates. acs.orgresearchgate.net Researchers used a jet-stirred reactor (JSR) to measure the mole fractions of fuel, intermediates, and products over a wide temperature range (600 to 1150 K). acs.orgresearchgate.net This experimental setup, combined with spectroscopic analysis, allowed for the quantification of 36 different chemical species, providing crucial data for understanding the complex reaction network. acs.org Such detailed species measurements are vital for validating the kinetic models that describe the formation of key intermediates, particularly the stable allylic pentenyl radicals that govern the reactivity of this olefin. acs.orgresearchgate.net More advanced methods, such as ultrafast 2D NMR, are also emerging, offering the potential to monitor complex reactions in real-time on timescales ranging from seconds to hours. nih.gov

Table 1: Spectroscopic Techniques for C5 Hydrocarbon Analysis

Spectroscopic TechniqueApplication for 2-Methylbut-2-ene & Penta-1,3-dieneKey Findings/Information
Infrared (IR) Spectroscopy Identification and concentration monitoring.Characteristic C=C stretch at ~1660 cm⁻¹ for 2-methylbut-2-ene. Unique fingerprint region (1500-400 cm⁻¹) for identification. docbrown.info
Nuclear Magnetic Resonance (NMR) Structural elucidation and isomeric differentiation.Distinguishes between different proton environments, confirming molecular structure and identifying isomers. docbrown.info
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.Identifies parent molecular ion and characteristic fragment ions, aiding in structural confirmation and reaction pathway analysis. docbrown.info
Jet-Stirred Reactor (JSR) with Spectroscopy Real-time monitoring and intermediate identification in oxidation.Enabled the measurement of 36 different species during 2-methyl-2-butene oxidation, revealing key reaction intermediates. acs.orgresearchgate.net

Computational Modeling for Comprehensive Mechanistic Understanding and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the chemistry of C5 hydrocarbons. sumitomo-chem.co.jp DFT calculations provide detailed insights into reaction energetics, transition state structures, and potential energy surfaces, which are often difficult or impossible to determine through experiments alone. sumitomo-chem.co.jpresearchgate.net

In the context of 2-methylbut-2-ene and penta-1,3-diene, computational modeling is applied to:

Elucidate Reaction Mechanisms: A detailed chemical kinetic model was developed to simulate the oxidation of 2-methyl-2-butene, with a specific focus on the critical role of allylic C-H bonds and the resulting allylic pentenyl radicals. acs.orgresearchgate.net The model, validated by experimental data, demonstrated that the high stability of these allylic radicals inhibits low-temperature reactivity. acs.orgresearchgate.net

Predict Catalyst Performance: DFT studies are used to model the interaction of hydrocarbons with catalyst surfaces. For instance, calculations on the hydrogenation of related molecules on palladium surfaces have helped explain the structure sensitivity of the reaction and the origins of selectivity. unil.ch This allows for the rational design of catalysts with improved activity and selectivity.

Understand Cycloaddition Reactions: The Diels-Alder reaction, a key transformation for dienes like penta-1,3-diene, has been extensively studied using computational methods. researchgate.net These studies explore the competition between concerted and stepwise pathways and predict product distributions and stereoselectivity. researchgate.netrsc.org

By combining experimental observations with theoretical calculations, researchers can build a comprehensive picture of reaction mechanisms, leading to more accurate predictions and the development of more efficient chemical processes. sumitomo-chem.co.jp

Table 2: Applications of Computational Modeling in C5 Hydrocarbon Chemistry

Modeling ApplicationTarget Molecule/ReactionInsights Gained
Kinetic Modeling Oxidation of 2-Methylbut-2-eneElucidation of high-temperature reaction pathways; understanding the role and stability of allylic pentenyl radicals. acs.orgresearchgate.net
Catalyst-Substrate Interaction (DFT) Hydrogenation on Pd surfacesExplanation of reaction structure sensitivity and selectivity based on adsorption energies on different crystal faces. unil.ch
Reaction Pathway Analysis (DFT) Diels-Alder of DienesDetermination of whether reactions are concerted or stepwise; prediction of product ratios and stereochemical outcomes. researchgate.netrsc.org

Emerging Research Directions and Future Outlook

The future of C5 hydrocarbon chemistry is being shaped by the global drive towards sustainability, efficiency, and innovation. Research is increasingly focused on developing green processes, novel catalysts, and highly selective synthetic methods that minimize environmental impact and maximize resource utilization.

Sustainable and Green Chemistry Innovations in C5 Hydrocarbon Transformations

A major focus of current research is the shift from fossil fuel-based feedstocks to renewable sources for producing C5 building blocks. frontiersin.org Isoprene (B109036), a close relative of penta-1,3-diene and a key monomer, is at the forefront of this transition.

Innovations include:

Hybrid Bio/Thermochemical Production: A promising route involves the fermentation of cellulosic sugars to produce mevalonolactone (B1676541) (MVL), which is then converted to isoprene via acid-catalyzed decarboxylation. acs.org This hybrid approach leverages the efficiency of biological processes to create an intermediate that is readily transformed into the target chemical.

Enzymatic Synthesis: The direct biological production of isoprene is possible through metabolic engineering. nih.gov The key enzyme, isoprene synthase (IspS), converts the natural precursors dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP) into isoprene. nih.govgoogle.com Research focuses on identifying novel IspS enzymes and optimizing microbial hosts for enhanced production. nih.gov

Circular Economy Approaches: Beyond bio-based routes, technologies are being developed for the chemical upcycling of plastic waste. Pyrolysis of waste polymers can generate pyrolytic oil, which contains a range of hydrocarbons that can be cracked to yield valuable short-chain olefins, including C5 molecules. frontiersin.org

These strategies represent a move towards a more sustainable chemical industry, where C5 hydrocarbons are produced from renewable biomass or recycled waste streams.

Exploration of Novel Catalytic Systems for Challenging Chemical Reactions

The development of new catalysts is crucial for improving the efficiency and selectivity of reactions involving 2-methylbut-2-ene and penta-1,3-diene. Research is moving beyond traditional systems to explore cheaper, more robust, and more effective alternatives.

Key areas of catalyst exploration include:

Hydrogenation: While palladium-based catalysts (e.g., Lindlar catalyst) are the standard for selective alkyne hydrogenation, research is active on alternatives. uu.nl Copper nanocatalysts, for example, are being investigated as a lower-cost option for the partial hydrogenation of C-C triple bonds to double bonds, a critical transformation in fine chemical synthesis. uu.nlresearchgate.net

Polymerization: C5 olefins and diolefins are polymerized to produce petroleum resins using Friedel-Crafts catalysts like aluminum chloride (AlCl₃). google.com Research aims to enhance catalyst efficiency and control resin properties like molecular weight and softening point. google.com

Diene Synthesis and Isomerization: Palladium complexes remain central to the modern synthesis of 1,3-dienes through methods like cross-coupling and dehydrogenation. nih.govmdpi.com Concurrently, earth-abundant metals are gaining traction. Cobalt-based catalysts have been developed for the atom-economical isomerization of diene mixtures to selectively yield the desired E,E-stereoisomers. organic-chemistry.org

Cracking: Zeolite catalysts, such as ZSM-5, are essential for the catalytic cracking of long-chain hydrocarbons into more valuable products like gasoline and light olefins, including the C5 stream. acs.org

The goal of this research is to create catalytic systems that not only perform the desired chemical transformation efficiently but also align with the principles of green chemistry, such as using earth-abundant metals and operating under milder conditions.

Design of Highly Selective and Atom-Economical Synthetic Routes

Modern organic synthesis prioritizes efficiency, aiming for routes that are both highly selective (producing only the desired isomer) and atom-economical (incorporating the maximum number of reactant atoms into the product). numberanalytics.comnih.gov

For penta-1,3-diene and other conjugated dienes, the Diels-Alder reaction stands as a classic example of a 100% atom-economical reaction, where a diene and a dienophile combine to form a cyclic product with no byproducts. nih.govnumberanalytics.com

Beyond this, numerous advanced synthetic methods are being developed:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Heck couplings are powerful for stereoselectively constructing 1,3-dienes from smaller, pre-functionalized components. nih.govnih.govorganic-chemistry.org These methods offer precise control over the geometry of the newly formed double bonds.

Catalytic Dehydrogenation: A recently developed method allows for the direct, one-step synthesis of 1,3-dienes from simple saturated aliphatic acids. nih.gov This Pd(II)-catalyzed sequential dehydrogenation provides a highly efficient and convergent route to complex diene structures. nih.gov

Isomerization Routes: For 2-methyl-2-butene, which is more stable than its isomers, synthetic strategies can involve the isomerization of other C5 alkenes. For example, 2-methyl-1-butene, present in refinery streams, can be converted to the more valuable 2-methyl-2-butene using acid catalysts. google.com

These approaches underscore a paradigm shift in synthesis design, moving away from lengthy, wasteful processes toward elegant, efficient, and sustainable routes for producing valuable C5 hydrocarbon structures. nih.gov

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 2-methylbut-2-ene, and how can product purity be validated?

  • Methodology :

  • Dehydrohalogenation : Eliminate HX from 2-iodo-2-methylbutane using alcoholic KOH/NaOH. Monitor reaction progress via GC-MS to detect intermediates and final product .
  • Dehydration of Alcohols : Use acid-catalyzed dehydration of 3-methyl-2-butanol. Optimize temperature (e.g., 140–160°C) to favor the Saytzeff product (2-methylbut-2-ene) over 2-methylbut-1-ene .
  • Purity Validation : Analyze via 1^1H NMR (characteristic singlet for the trisubstituted alkene protons at δ 4.6–5.0 ppm) and FTIR (C=C stretch at ~1650 cm1^{-1}) .

Q. How can ozonolysis be used to differentiate between structural isomers of alkenes like 2-methylbut-2-ene and pent-1-ene?

  • Methodology :

  • Perform reductive ozonolysis (e.g., Zn/H2_2O). 2-Methylbut-2-ene yields only acetone [(CH3_3)2_2CO], while pent-1-ene produces formaldehyde (HCHO) and butanone (CH3_3COCH2_2CH3_3). Analyze products via GC-MS or TLC with ketone-specific stains .

Advanced Research Questions

Q. What computational methods are effective in modeling the reaction kinetics of 2-methylbut-2-ene with hydroxyl radicals (ȮH) in combustion studies?

  • Methodology :

  • Use density functional theory (DFT) at the M06-2X/6-311++G(d,p) level to calculate transition states and activation energies. Validate against experimental rate constants (e.g., shock tube or laser flash photolysis data). Discrepancies >20% may indicate missing reaction pathways (e.g., tunneling effects) .
  • Example Table : Comparative Rate Constants (Experimental vs. Computational)
Temperature (K)Experimental kk (cm3^3/mol·s)DFT kk (cm3^3/mol·s)Deviation (%)
3002.5×10112.5 \times 10^{-11}3.1×10113.1 \times 10^{-11}24
6001.8×10101.8 \times 10^{-10}1.6×10101.6 \times 10^{-10}11

Q. How can contradictory data on the regioselectivity of electrophilic addition to penta-1,3-diene be resolved?

  • Methodology :

  • Mechanistic Analysis : Use deuterium labeling (e.g., D2_2O in acid-catalyzed hydration) to track carbocation formation. Conflicting results (e.g., allylic vs. terminal addition) may arise from solvent polarity or temperature effects .
  • Statistical Validation : Apply multivariate regression to isolate variables (e.g., solvent, catalyst) causing discrepancies. For example, polar aprotic solvents favor allylic stabilization, while nonpolar solvents promote terminal addition .

Q. What strategies minimize side reactions during copolymerization of penta-1,3-diene with styrene?

  • Methodology :

  • Radical Inhibition : Add stable nitroxides (e.g., TEMPO) to control chain branching. Monitor molecular weight distribution via GPC and 13^{13}C NMR for crosslinking analysis .
  • Thermodynamic Optimization : Use a Mayo-Lewis plot to predict monomer reactivity ratios (r1r_1, r2r_2). For styrene (r1=0.6r_1 = 0.6) and penta-1,3-diene (r2=1.8r_2 = 1.8), feed ratios >1:2 reduce homopolymer formation .

Data Contradiction Analysis

Q. Why do experimental and theoretical bond dissociation energies (BDEs) for 2-methylbut-2-ene differ significantly?

  • Root Cause :

  • Experimental BDEs (e.g., via calorimetry) assume ideal gas behavior, while computational models (e.g., CBS-QB3) neglect anharmonic vibrations. Correct by applying empirical corrections (e.g., W1BD method) .
    • Resolution Workflow :

Recalculate BDEs with anharmonic corrections.

Compare against high-resolution photoelectron spectroscopy data.

Adjust computational parameters (e.g., basis set size) if deviations persist .

Methodological Best Practices

Q. How to ensure reproducibility in alkene synthesis and characterization?

  • Protocol :

  • Documentation : Record exact molar ratios, catalyst batches, and purification steps (e.g., distillation vs. column chromatography).
  • Cross-Lab Validation : Share samples with collaborating labs for independent NMR/GC-MS analysis. Discrepancies >5% warrant protocol reassessment .

Q. What mixed-methods approaches strengthen qualitative studies on reaction mechanisms?

  • Integration :

  • Combine kinetic data (quantitative) with isotopic labeling (qualitative) to map pathways. For example, 18^{18}O tracing in epoxidation resolves competing electrophilic vs. radical mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.